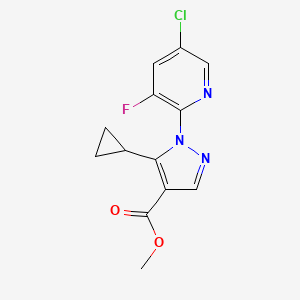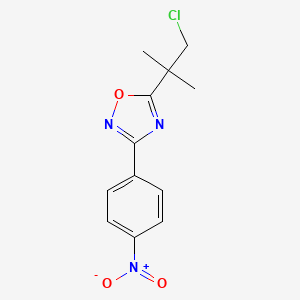
2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
The compound “2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been found to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on the synthesis and characterization of quinoline derivatives, showcasing their potential in creating complex molecular structures with significant optical properties. For instance, a study on the synthesis and characterization of nonlinear optical properties of quinoline derivatives highlighted their potential as candidates for optical limiting applications. These compounds were synthesized and characterized using methods like 1H NMR, UV–Vis, and FT-IR spectroscopy, demonstrating their utility in the development of materials with specific optical behaviors (Ruanwas et al., 2010).
Fluorescence Derivatization Reagent
Quinoline derivatives have been identified as highly sensitive fluorescence derivatization reagents for alcohols and amines in high-performance liquid chromatography (HPLC), enhancing detection sensitivity. This application is crucial for analytical chemistry, where detecting and quantifying trace amounts of substances is essential (Yoshida et al., 1992; Yoshida et al., 1993).
Corrosion Inhibition
A computational study on the corrosion inhibition performances of novel quinoline derivatives against the corrosion of iron revealed that these compounds exhibit promising adsorption and corrosion inhibition properties. Quantum chemical and molecular dynamics simulation approaches were used to investigate these properties, suggesting that quinoline derivatives could serve as effective corrosion inhibitors for protecting metal surfaces (Erdoğan et al., 2017).
Complexation Studies
Complexation studies of certain quinoline derivatives with metals have been conducted, providing insights into their potential applications in creating complex molecular structures with desired properties. These studies include pH-metric and theoretical investigations, highlighting the versatility of quinoline derivatives in forming complexes with various metals, which could have implications in catalysis, material science, and pharmaceuticals (Samy et al., 2018).
Luminescent Properties and Catalysis
Cyclometalated Pd(II) and Ir(III) complexes with quinoline derivatives have been synthesized and characterized, exhibiting luminescent properties and application in catalytic processes. These findings underscore the utility of quinoline derivatives in developing luminescent materials and their role in facilitating catalytic reactions, which is significant for both material science and synthetic chemistry (Xu et al., 2014).
Propriétés
IUPAC Name |
2-(3-ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-4-24-15-7-5-6-14(10-15)18-11-17(20(21)23)16-9-12(2)8-13(3)19(16)22-18/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDVMSWHWJSYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















